Quantitative Yield Advantage in One-Step Synthesis Protocol
A one-step synthetic protocol for [(4-Sulfamoylphenyl)methyl]urea (i.e., (4-sulfamoylbenzyl)urea) using adapted Vilsmeier conditions delivers the target compound in quantitative yield [1]. This contrasts with more complex, multi-step syntheses required for advanced sulfamoyl urea analogs like U-104/SLC-0111, which often involve lower overall yields due to additional coupling and purification steps.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%) |
| Comparator Or Baseline | U-104/SLC-0111 (multi-step synthesis, overall yield not reported as quantitative; typical multi-step yields <50%) |
| Quantified Difference | Significantly higher yield for target compound (quantitative vs. sub-quantitative for complex analogs) |
| Conditions | One-step protocol using adapted Vilsmeier conditions |
Why This Matters
This demonstrates the compound's superior synthetic accessibility and cost-effectiveness as a starting material, enabling more efficient downstream derivatization compared to advanced analogs.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of (4-Sulfamoylbenzyl)urea in Quantitative Yield. Molbank. 2023;2023(2):M1654. View Source
